molecular formula C16H24N2O3 B8751374 1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE

1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE

Cat. No.: B8751374
M. Wt: 292.37 g/mol
InChI Key: YKTNHJXQXRHFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an amino group, a propan-2-yloxy group, and an acetate ester. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the amino group: This step often involves the use of amination reactions, where an amine group is introduced into the piperidine ring.

    Attachment of the propan-2-yloxy group: This can be done through an etherification reaction, where the propan-2-yloxy group is attached to the aromatic ring.

    Formation of the acetate ester: This final step involves esterification, where the acetate group is introduced to the piperidine ring.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the propan-2-yloxy group can be replaced with other substituents.

    Hydrolysis: The acetate ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids or bases for hydrolysis.

Scientific Research Applications

1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases or conditions.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE involves its interaction with specific molecular targets. The amino group and the propan-2-yloxy group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The acetate ester may also contribute to the compound’s overall activity by influencing its solubility and bioavailability.

Comparison with Similar Compounds

1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE can be compared with other piperidine derivatives, such as:

    1-[4-Amino-3-(methoxy)phenyl]piperidin-4-yl acetate: This compound has a methoxy group instead of a propan-2-yloxy group, which may result in different chemical and biological properties.

    1-[4-Amino-3-(ethoxy)phenyl]piperidin-4-yl acetate: The ethoxy group in this compound can lead to variations in reactivity and activity compared to the propan-2-yloxy derivative.

    1-[4-Amino-3-(butoxy)phenyl]piperidin-4-yl acetate: The butoxy group introduces additional steric hindrance, which can affect the compound’s interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

[1-(4-amino-3-propan-2-yloxyphenyl)piperidin-4-yl] acetate

InChI

InChI=1S/C16H24N2O3/c1-11(2)20-16-10-13(4-5-15(16)17)18-8-6-14(7-9-18)21-12(3)19/h4-5,10-11,14H,6-9,17H2,1-3H3

InChI Key

YKTNHJXQXRHFAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N2CCC(CC2)OC(=O)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

622 mg of ammonium formate and 525 mg of Pd/C (10%) are added to a solution of 530 mg of 1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-4-yl acetate in 13 ml of methanol. The reaction medium is microwave-heated at 80° C. for 5 minutes. The mixture is filtered on Clarcel, and the Clarcel is rinsed with methanol. The filtrate is concentrated under reduced pressure. The residue is taken up with 20 ml of ethyl acetate, 2 ml of water and 8 ml of a saturated aqueous sodium chloride solution. The two phases are separated and the aqueous phase is washed with 3 times 10 ml of ethyl acetate. The combined organic phases are dried over magnesium sulfate, filtered and evaporated. The residue is purified on silica, elution being carried out with dichloromethane/MeOH (95/5), so as to give 190 mg of 1-[4-amino-3-(propan-2-yloxy)phenyl]piperidin-4-yl acetate in the form of a brown oil.
Quantity
622 mg
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
525 mg
Type
catalyst
Reaction Step One

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